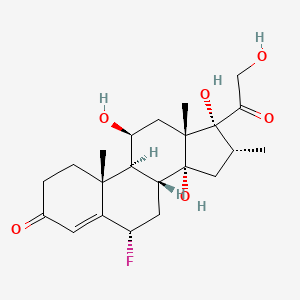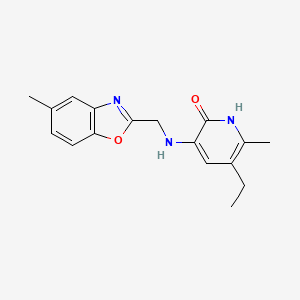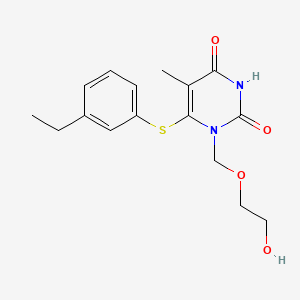
6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that belongs to the class of thymine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting from commercially available thymine. The process includes:
Thioether Formation: The introduction of the 3-ethylphenylthio group to the thymine molecule. This step often involves the use of a thiol reagent and a suitable catalyst under controlled temperature and pH conditions.
Hydroxyethoxy Methylation: The addition of the 2-hydroxyethoxy methyl group. This step may require the use of an alkylating agent and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group back to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether or hydroxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving DNA interactions and modifications.
Industry: It can be used in the production of specialized polymers or materials with unique properties.
作用機序
The mechanism by which 6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine exerts its effects is likely related to its ability to interact with DNA or enzymes involved in DNA synthesis and repair. The compound’s molecular targets may include DNA polymerases or other proteins that recognize thymine derivatives. The pathways involved could include inhibition of DNA replication or induction of DNA damage, leading to cell death in the case of cancer cells.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A thymine analog used as an anticancer agent.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV/AIDS.
6-Methylthymine: A thymine derivative with a methyl group at the 6-position.
Uniqueness
6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of both the 3-ethylphenylthio and 2-hydroxyethoxy methyl groups. These modifications can significantly alter the compound’s chemical properties and biological activity, making it a valuable tool for research and potential therapeutic applications.
特性
CAS番号 |
137897-65-5 |
|---|---|
分子式 |
C16H20N2O4S |
分子量 |
336.4 g/mol |
IUPAC名 |
6-(3-ethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-3-12-5-4-6-13(9-12)23-15-11(2)14(20)17-16(21)18(15)10-22-8-7-19/h4-6,9,19H,3,7-8,10H2,1-2H3,(H,17,20,21) |
InChIキー |
SFEDJTBLPUXZCL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)SC2=C(C(=O)NC(=O)N2COCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



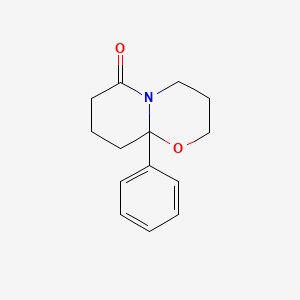
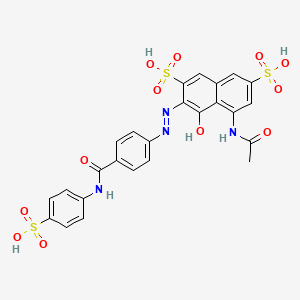
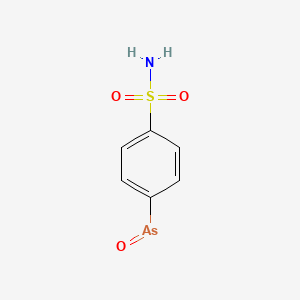
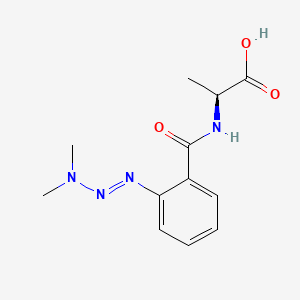
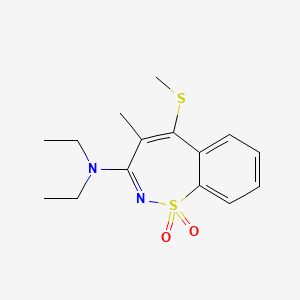


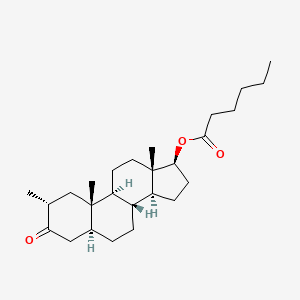

![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
